molecular formula C9H12N4O2 B8792982 5-Nitro-2-(pyrrolidin-1-YL)pyridin-4-amine

5-Nitro-2-(pyrrolidin-1-YL)pyridin-4-amine

Cat. No. B8792982
M. Wt: 208.22 g/mol
InChI Key: KXRLXNKGRHCBDI-UHFFFAOYSA-N
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Patent
US08871790B2

Procedure details

To a 100 mL round bottom flask was added 5-nitro-2-(pyrrolidin-1-yl)pyridin-4-amine (compound 20.1, 800 mg, 3.84 mmol, 1.0 equiv) and Pd on carbon (10 wt % Pd, 400 mg, 0.38 mmol, 0.1 equiv). The system was purged with nitrogen and charged with methanol (19 mL) followed by hydrogen. The mixture was stirred at room temperature under hydrogen for 4 hours then purged with nitrogen. The mixture was filtered though celite and washed extensively with MeOH. The solvents were removed in vacuo to obtain the title compound as a purple solid (641 mg, 94%). m/z (ES+) 179.3 (M+H)+. 1H NMR (400 MHz, DMSO-d6): δ 7.27 (s, 1H), 5.62 (s, 1H), 5.14 (br s, 2H), 3.67 (br s, 2H), 3.23-3.13 (m, 4H), 1.91-1.79 (m, 4H).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH2:15])=[CH:6][C:7]([N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[N:8][CH:9]=1)([O-])=O>[Pd]>[N:10]1([C:7]2[N:8]=[CH:9][C:4]([NH2:1])=[C:5]([NH2:15])[CH:6]=2)[CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=CC(=NC1)N1CCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=CC(=NC1)N1CCCC1)N
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under hydrogen for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was purged with nitrogen
ADDITION
Type
ADDITION
Details
charged with methanol (19 mL)
CUSTOM
Type
CUSTOM
Details
then purged with nitrogen
FILTRATION
Type
FILTRATION
Details
The mixture was filtered though celite
WASH
Type
WASH
Details
washed extensively with MeOH
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(CCCC1)C1=CC(=C(C=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 641 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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